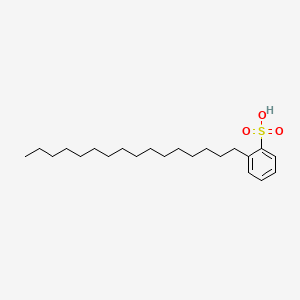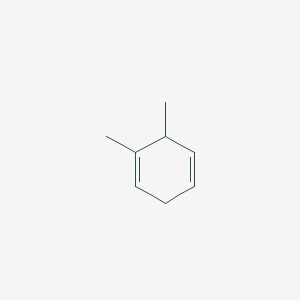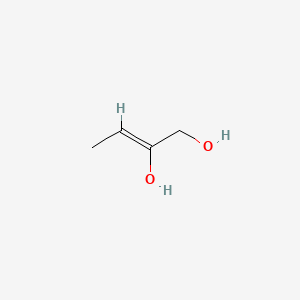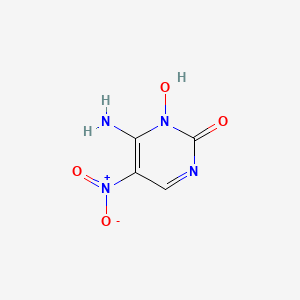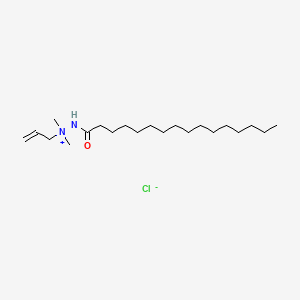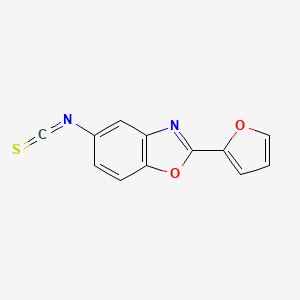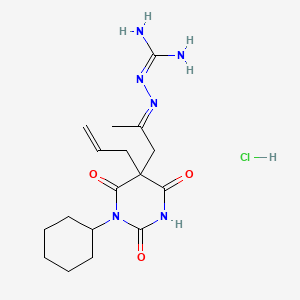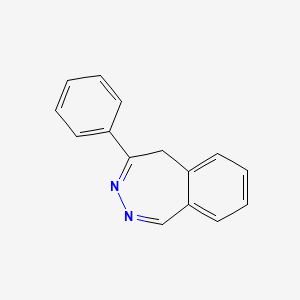
4-Phenyl-5H-2,3-benzodiazepine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Phenyl-5H-2,3-benzodiazepine is a member of the benzodiazepine family, which is known for its wide range of pharmacological effects. This compound is characterized by a benzodiazepine core structure with a phenyl group attached at the 4-position. Benzodiazepines are well-known for their applications in medicine, particularly as anxiolytics, hypnotics, and anticonvulsants.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenyl-5H-2,3-benzodiazepine typically involves the acylation of 5H-2,3-benzodiazepines. One common method includes the reaction of this compound with acyl chlorides in solvents like benzene or toluene. The reaction conditions, such as the nature of the acylating reagent, the order of mixing, and the reaction temperature, play a crucial role in determining the pathway and products formed .
Industrial Production Methods: Industrial production methods for benzodiazepines often utilize continuous flow chemistry. This approach allows for the efficient synthesis of benzodiazepines from aminobenzophenones. The process involves a combination of reactions, including acylation and cyclocondensation, to produce the desired benzodiazepine derivatives .
Análisis De Reacciones Químicas
Types of Reactions: 4-Phenyl-5H-2,3-benzodiazepine undergoes various chemical reactions, including acylation, oxidation, and substitution. The acylation reactions can lead to the formation of N-acylaminoisoquinolines and acylated dimers, depending on the reaction conditions .
Common Reagents and Conditions:
Acylation: Acyl chlorides in benzene or toluene.
Oxidation: Common oxidizing agents like potassium permanganate.
Substitution: Halogenation using reagents like bromine or chlorine.
Major Products:
Acylation: 2-acylamino-3-phenylisoquinolinium chlorides.
Oxidation: Corresponding oxidized derivatives.
Substitution: Halogenated benzodiazepine derivatives.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for synthesizing more complex benzodiazepine derivatives.
Biology: Investigated for its interactions with biological receptors and enzymes.
Medicine: Explored for its potential as an anxiolytic, hypnotic, and anticonvulsant agent.
Industry: Utilized in the development of pharmaceuticals and other chemical products.
Mecanismo De Acción
4-Phenyl-5H-2,3-benzodiazepine can be compared with other benzodiazepine derivatives, such as diazepam, fludiazepam, and nitrazepam. These compounds share a similar core structure but differ in their substituents and pharmacological effects. The unique phenyl group at the 4-position of this compound distinguishes it from other benzodiazepines, contributing to its specific chemical and biological properties .
Comparación Con Compuestos Similares
- Diazepam
- Fludiazepam
- Nitrazepam
- Clonazepam
- Oxazepam
Propiedades
Número CAS |
38224-93-0 |
|---|---|
Fórmula molecular |
C15H12N2 |
Peso molecular |
220.27 g/mol |
Nombre IUPAC |
4-phenyl-5H-2,3-benzodiazepine |
InChI |
InChI=1S/C15H12N2/c1-2-6-12(7-3-1)15-10-13-8-4-5-9-14(13)11-16-17-15/h1-9,11H,10H2 |
Clave InChI |
GUKKKYUNOUWZAT-UHFFFAOYSA-N |
SMILES canónico |
C1C2=CC=CC=C2C=NN=C1C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


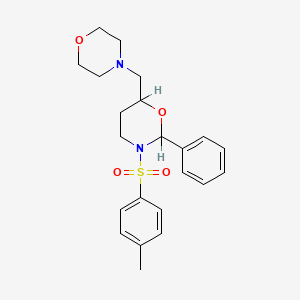
![N,N'-Bis[3-(3,5-di-tert-butyl-4-hydroxyphenyl)propyl]urea](/img/structure/B14666681.png)
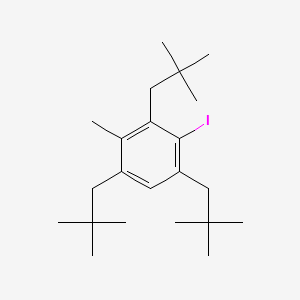
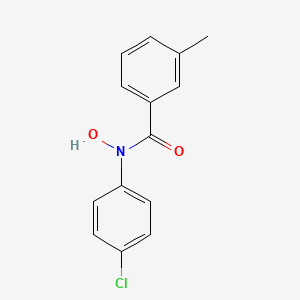
![1,5,5-Trimethyl-8-oxobicyclo[2.2.2]octane-2,3-dicarboxylic acid](/img/structure/B14666695.png)
